molecular formula C27H25NO5S B11275667 methyl 4-{4-hydroxy-3-(4-methoxyphenyl)-1-[4-(methylsulfanyl)benzyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate

methyl 4-{4-hydroxy-3-(4-methoxyphenyl)-1-[4-(methylsulfanyl)benzyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate

Cat. No.: B11275667
M. Wt: 475.6 g/mol
InChI Key: MPVRRWODGGIWHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 4-[4-HYDROXY-3-(4-METHOXYPHENYL)-1-{[4-(METHYLSULFANYL)PHENYL]METHYL}-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, and methylsulfanyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[4-HYDROXY-3-(4-METHOXYPHENYL)-1-{[4-(METHYLSULFANYL)PHENYL]METHYL}-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Aldol Condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups.

    Esterification: The formation of esters from carboxylic acids and alcohols in the presence of acid catalysts.

    Nucleophilic Substitution: The replacement of a leaving group in a molecule with a nucleophile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[4-HYDROXY-3-(4-METHOXYPHENYL)-1-{[4-(METHYLSULFANYL)PHENYL]METHYL}-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE undergoes various chemical reactions, including:

    Reduction: The addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid catalysts for esterification, base catalysts for aldol condensation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL 4-[4-HYDROXY-3-(4-METHOXYPHENYL)-1-{[4-(METHYLSULFANYL)PHENYL]METHYL}-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 4-[4-HYDROXY-3-(4-METHOXYPHENYL)-1-{[4-(METHYLSULFANYL)PHENYL]METHYL}-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-[4-HYDROXY-3-(4-METHOXYPHENYL)-1-{[4-(METHYLSULFANYL)PHENYL]METHYL}-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse reactivity and potential applications. Its distinct combination of hydroxyl, methoxy, and methylsulfanyl groups sets it apart from similar compounds, offering unique opportunities for chemical modification and functionalization.

Properties

Molecular Formula

C27H25NO5S

Molecular Weight

475.6 g/mol

IUPAC Name

methyl 4-[4-hydroxy-3-(4-methoxyphenyl)-1-[(4-methylsulfanylphenyl)methyl]-5-oxo-2H-pyrrol-2-yl]benzoate

InChI

InChI=1S/C27H25NO5S/c1-32-21-12-10-18(11-13-21)23-24(19-6-8-20(9-7-19)27(31)33-2)28(26(30)25(23)29)16-17-4-14-22(34-3)15-5-17/h4-15,24,29H,16H2,1-3H3

InChI Key

MPVRRWODGGIWHY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)N(C2C3=CC=C(C=C3)C(=O)OC)CC4=CC=C(C=C4)SC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.